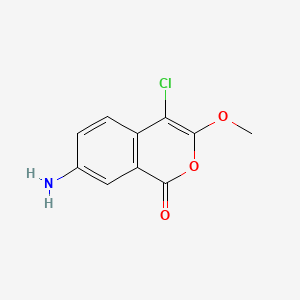

7-Amino-4-chloro-3-methoxyisocoumarin

Übersicht

Beschreibung

7-Amino-4-chloro-3-methoxyisocoumarin (7-ACM) is a synthetic compound derived from the isocoumarin family. 7-ACM has found numerous applications in research laboratories, as it can be used to study a variety of biological systems and processes. It is a useful tool for scientists due to its various biological activities, including its ability to interact with various cellular proteins and enzymes.

Wissenschaftliche Forschungsanwendungen

1. Anti-Inflammatory Applications

- Summary of Application: 7-Amino-4-chloro-3-methoxyisocoumarin is used in the synthesis of pyrimidines, which are known to have anti-inflammatory effects . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

- Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Neuroscience Applications

- Summary of Application: 7-Amino-4-chloro-3-methoxyisocoumarin, also known as γ-Secretase Inhibitor XI, is a non-peptidic, cell-permeable, active site-directed, irreversible serine protease inhibitor . It acts as a potent and selective inhibitor of γ-secretase and blocks the production of both amyloid-β 40 (Aβ 40) and 42 (Aβ 42) in HEK293 cells .

- Methods of Application: The inhibitor is applied to HEK293 cells expressing wild-type and Swedish-mutant β-amyloid precursor protein (βAPP) . It does not exhibit any significant effect on either the processing or endoproteolysis of presenilins .

- Results or Outcomes: The inhibitor blocks the production of both Aβ 40 and Aβ 42 in HEK293 cells expressing wild-type and Swedish-mutant β-amyloid precursor protein (βAPP) with an IC 50 of less than 100 μM .

3. Antimicrobial Applications

- Summary of Application: 7-Amino-4-chloro-3-methoxyisocoumarin is used in the synthesis of novel 7-chloro-4-aminoquinoline derivatives, which have been found to have antimicrobial activity .

- Methods of Application: The compounds are synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

4. Neuroscience Applications

- Summary of Application: 7-Amino-4-chloro-3-methoxyisocoumarin, also known as γ-Secretase Inhibitor XI, is a non-peptidic, cell-permeable, active site-directed, irreversible serine protease inhibitor . It acts as a potent and selective inhibitor of γ-secretase and blocks the production of both amyloid-β 40 (Aβ 40) and 42 (Aβ 42) in HEK293 cells .

- Methods of Application: The inhibitor is applied to HEK293 cells expressing wild-type and Swedish-mutant β-amyloid precursor protein (βAPP) . It does not exhibit any significant effect on either the processing or endoproteolysis of presenilins .

- Results or Outcomes: The inhibitor blocks the production of both Aβ 40 and Aβ 42 in HEK293 cells expressing wild-type and Swedish-mutant β-amyloid precursor protein (βAPP) with an IC 50 of less than 100 μM .

5. Antimicrobial Applications

- Summary of Application: 7-Amino-4-chloro-3-methoxyisocoumarin is used in the synthesis of novel 7-chloro-4-aminoquinoline derivatives, which have been found to have antimicrobial activity .

- Methods of Application: The compounds are synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

6. Neuroscience Applications

- Summary of Application: 7-Amino-4-chloro-3-methoxyisocoumarin, also known as γ-Secretase Inhibitor XI, is a non-peptidic, cell-permeable, active site-directed, irreversible serine protease inhibitor . It acts as a potent and selective inhibitor of γ-secretase and blocks the production of both amyloid-β 40 (Aβ 40) and 42 (Aβ 42) in HEK293 cells .

- Methods of Application: The inhibitor is applied to HEK293 cells expressing wild-type and Swedish-mutant β-amyloid precursor protein (βAPP) . It does not exhibit any significant effect on either the processing or endoproteolysis of presenilins .

- Results or Outcomes: The inhibitor blocks the production of both Aβ 40 and Aβ 42 in HEK293 cells expressing wild-type and Swedish-mutant β-amyloid precursor protein (βAPP) with an IC 50 of less than 100 μM .

Eigenschaften

IUPAC Name |

7-amino-4-chloro-3-methoxyisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10-8(11)6-3-2-5(12)4-7(6)9(13)15-10/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDGKLWVCUXONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-4-chloro-3-methoxyisocoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

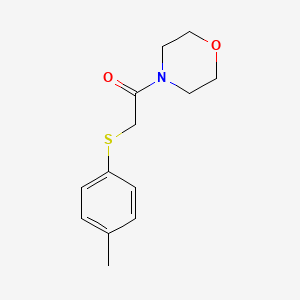

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B1672744.png)

![N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide](/img/structure/B1672751.png)

![(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1672752.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1672755.png)

![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)